1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one
Overview
Description
1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . This compound is known for its unique structure, which includes an ethoxyethoxy group and a hydroxyphenyl group attached to an ethanone backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one typically involves the reaction of 2-(2-ethoxyethoxy)phenol with an appropriate ethanone derivative under controlled conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the ethoxyethoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one include:
2-(2-Ethoxyethoxy)ethanol: This compound shares the ethoxyethoxy group but lacks the hydroxyphenyl and ethanone groups.
Hydroxyacetophenone derivatives: These compounds have a similar ethanone backbone but different substituents on the phenyl ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-ethoxyethoxy)-6-hydroxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-15-7-8-16-11-6-4-5-10(14)12(11)9(2)13/h4-6,14H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXOTLVZBQYIMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379453 | |
Record name | 1-[2-(2-ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53002-66-7 | |
Record name | 1-[2-(2-ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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